molecular formula C22H24N4O4S B11233232 N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11233232
M. Wt: 440.5 g/mol
InChI Key: MMEVIEZSUMDMNX-UHFFFAOYSA-N
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Description

N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of benzodioxepin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the benzodioxepin core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxy group: This step may involve methylation reactions using reagents like methyl iodide.

    Attachment of the triazole moiety: This can be done through click chemistry or other coupling reactions.

    Formation of the final acetamide structure: This step may involve amide bond formation using reagents like acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: This can result in the formation of reduced analogs.

    Substitution: This can involve the replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. They can include various derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxepin derivatives: Compounds with similar core structures.

    Triazole-containing compounds: Compounds with similar triazole moieties.

Uniqueness

N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H24N4O4S

Molecular Weight

440.5 g/mol

IUPAC Name

N-[(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H24N4O4S/c1-15-24-25-22(26(15)17-7-4-3-5-8-17)31-14-21(27)23-13-16-11-19-20(12-18(16)28-2)30-10-6-9-29-19/h3-5,7-8,11-12H,6,9-10,13-14H2,1-2H3,(H,23,27)

InChI Key

MMEVIEZSUMDMNX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NCC3=CC4=C(C=C3OC)OCCCO4

Origin of Product

United States

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